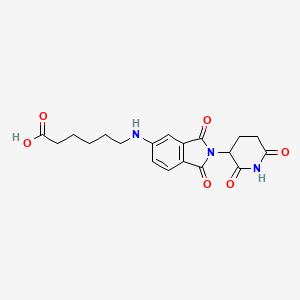
2-Cyclobutylidenehydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cyclobutylideneamino)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The compound features a cyclobutylidene group attached to an amino group, which is further connected to a thiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cyclobutylideneamino)thiourea typically involves the reaction of cyclobutylideneamine with thiourea. One common method is the condensation reaction between cyclobutylideneamine and thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (cyclobutylideneamino)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of solvents and reaction conditions may be optimized to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(cyclobutylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
(cyclobutylideneamino)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in molecular recognition processes.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and flame retardants.
Mécanisme D'action
The mechanism of action of (cyclobutylideneamino)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions. The cyclobutylidene group may also contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog with a similar thiourea moiety but without the cyclobutylidene group.
N-phenylthiourea: Contains a phenyl group instead of a cyclobutylidene group.
N,N’-disubstituted thioureas: Various derivatives with different substituents on the nitrogen atoms.
Uniqueness
(cyclobutylideneamino)thiourea is unique due to the presence of the cyclobutylidene group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it distinct from other thiourea derivatives.
Propriétés
Numéro CAS |
60798-88-1 |
|---|---|
Formule moléculaire |
C5H9N3S |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
(cyclobutylideneamino)thiourea |
InChI |
InChI=1S/C5H9N3S/c6-5(9)8-7-4-2-1-3-4/h1-3H2,(H3,6,8,9) |
Clé InChI |
FFUSFXJGHCATSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NNC(=S)N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)







